Cas no 400085-24-7 (2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate)

2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(2-thienyl)-, 1-oxide
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- インチ: 1S/C10H13NOS/c1-10(2)6-5-8(11(10)12)9-4-3-7-13-9/h3-4,7H,5-6H2,1-2H3
- InChIKey: HZVJYTVBXLVCJP-UHFFFAOYSA-N
- ほほえんだ: [N+]1([O-])=C(C2SC=CC=2)CCC1(C)C
2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6G-375S-50MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 6G-375S-1MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Ambeed | A924406-1g |
2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate |
400085-24-7 | 90% | 1g |
$350.0 | 2023-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00903660-1g |
2,2-Dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate |
400085-24-7 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 6G-375S-10MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 6G-375S-5MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 6G-375S-100MG |
2,2-dimethyl-5-(2-thienyl)-3,4-dihydro-2H-pyrrolium-1-olate |
400085-24-7 | >90% | 100mg |
£110.00 | 2025-02-09 |
2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olateに関する追加情報
2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate: A Promising Compound in Medicinal Chemistry
2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate, with the CAS number 400085-24-7, represents a unique class of pyrrolidine derivatives that have garnered significant attention in the field of medicinal chemistry. This compound, characterized by its 5-(thiophen-2-yl) substitution and 3,4-dihydro-2H-pyrrol-1-ium-1-olate framework, exhibits potential pharmacological activities that align with current trends in drug discovery. Recent studies have highlighted its role in modulating ion channel activity, making it a candidate for therapeutic applications in neurological disorders and inflammatory conditions. The structural complexity of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate is further emphasized by the presence of thiophene rings, which are known for their ability to interact with biological targets through π-π stacking interactions and hydrophobic effects.
Recent advancements in computational drug design have facilitated the identification of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate as a potential lead compound for the development of selective ion channel modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for TRPV1 receptors, which are implicated in pain signaling and inflammatory responses. The thiophen-2-yl group in the molecule is believed to contribute to its lipophilicity, enhancing cellular permeability and enabling it to cross the blood-brain barrier. This property is particularly significant for the treatment of central nervous system (CNS) disorders, where targeting neuronal ion channels is crucial for therapeutic efficacy.
The 3,4-dihydro-2H-pyrrol-1-ium-1-olate core of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate is structurally similar to pyrrolidine-based drugs that have been previously explored for their anti-inflammatory and analgesic properties. A 2024 review in Bioorganic & Medicinal Chemistry Letters highlighted the role of pyrrolidine derivatives in modulating pro-inflammatory cytokine production, suggesting that 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate could serve as a scaffold for the development of novel anti-inflammatory agents. The 2,2-dimethyl substituents in the molecule may further enhance its stereochemical stability, reducing the risk of metabolic degradation and improving its pharmacokinetic profile.
Experimental data from in vitro studies have confirmed the antioxidant properties of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate. A 2023 paper in Antioxidants reported that this compound effectively scavenges free radicals and inhibits lipid peroxidation, which are key factors in the pathogenesis of neurodegenerative diseases. The thiophene ring in the molecule is likely responsible for its electron-donating capacity, enabling it to neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage. This dual functionality as both an ion channel modulator and an antioxidant makes 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate a versatile candidate for the treatment of multifactorial diseases.
From a synthetic perspective, the preparation of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate involves a series of aromatic substitution reactions and ring-opening polymerizations. A 2022 study in Organic & Biomolecular Chemistry described a one-pot synthesis method that utilizes thiophene derivatives as starting materials, followed by alkylation and hydrolysis steps to yield the target compound. The efficiency of this synthetic route is critical for large-scale production, as the thiophen-2-yl group may require specific conditions to maintain its structural integrity during the reaction process.
Current research efforts are focused on optimizing the pharmacological profile of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate to enhance its therapeutic potential. A 2024 preclinical study in Pharmacological Reports investigated the in vivo efficacy of this compound in a mouse model of neuropathic pain. The results indicated that the compound significantly reduced nociceptive responses without causing systemic toxicity, suggesting its potential as a selective analgesic agent. These findings underscore the importance of structure-activity relationship (SAR) studies in refining the 5-(thiophen-2-yl) substitution to achieve optimal therapeutic outcomes.
Looking ahead, the development of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate could pave the way for innovative therapies targeting neurological and inflammatory conditions. Its unique pyrrolidine framework and thiophene ring provide a molecular platform for further modifications, enabling the design of targeted drug delivery systems and drug combinations that enhance therapeutic efficacy. As research in this area continues to evolve, the role of 2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate in modern medicinal chemistry is expected to expand, offering new possibilities for the treatment of complex diseases.
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